2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
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Overview
Description
2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a complex organic compound featuring a pyrrolopyridine core structure. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cross-coupling reaction between 6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl and cyclopenta[b]pyridine derivatives. The reaction conditions often require palladium catalysts and appropriate ligands to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the amino group to a nitro group.
Reduction: : Reducing nitro groups to amines.
Substitution: : Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reagents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyrrolopyridine derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved may include inhibition of certain signaling pathways or modulation of gene expression.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the pyrrolopyridine core and the presence of both amino and carboxamide groups Similar compounds include other pyrrolopyridine derivatives, which may have different substituents or core structures
Properties
IUPAC Name |
2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c17-13-7-10(9-4-5-19-16(9)21-13)14-11(15(18)22)6-8-2-1-3-12(8)20-14/h4-7H,1-3H2,(H2,18,22)(H3,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQGTJJIRZVTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)C3=CC(=NC4=C3C=CN4)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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